![molecular formula C31H34N2O5 B13447609 Benzyl Benazepril](/img/structure/B13447609.png)
Benzyl Benazepril
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl Benazepril is a compound that belongs to the class of angiotensin-converting enzyme (ACE) inhibitors. It is primarily used in the treatment of hypertension and heart failure. This compound is a prodrug, which means it is metabolized in the body to produce its active form, benazeprilat. This compound works by inhibiting the enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure and reducing the workload on the heart .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl Benazepril involves several key steps. One common method is the condensation of two intermediates: 3-(S)-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-1benzazepin-2-one and ethyl ®-2-hydroxy-4-phenylbutyrate. These intermediates are condensed in the presence of a base to form this compound . The reaction typically occurs in a halogenated organic solvent, such as methylene chloride, and involves the use of N-methyl morpholine as a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the production of a highly pure product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl Benazepril undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Hydrolysis: The ester group in this compound is hydrolyzed to form its active metabolite, benazeprilat.
Oxidation: This compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water or aqueous solutions of acids or bases.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as halogens or nucleophiles are often used in substitution reactions.
Major Products Formed
Hydrolysis: Benazeprilat, the active metabolite.
Oxidation: Various oxidized derivatives depending on the conditions and reagents used.
Substitution: Substituted benazepril derivatives with different functional groups.
Scientific Research Applications
Benzyl Benazepril has a wide range of scientific research applications:
Mechanism of Action
Benzyl Benazepril exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This enzyme catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation, decreased blood pressure, and reduced workload on the heart . The active metabolite, benazeprilat, competes with angiotensin I for binding at the ACE, effectively blocking its activity .
Comparison with Similar Compounds
Benzyl Benazepril is compared with other ACE inhibitors such as lisinopril, enalapril, and ramipril.
Lisinopril: Similar mechanism of action but differs in its pharmacokinetic properties, such as absorption and half-life.
Enalapril: Also a prodrug, but with different metabolic pathways and potency.
Ramipril: Known for its longer duration of action and different side effect profile.
Uniqueness
This compound is unique due to its specific chemical structure, which provides a balance between potency, duration of action, and side effect profile. Its ability to be converted into an active metabolite, benazeprilat, also contributes to its effectiveness in treating hypertension and heart failure .
List of Similar Compounds
- Lisinopril
- Enalapril
- Ramipril
- Quinapril
- Perindopril
Properties
Molecular Formula |
C31H34N2O5 |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
ethyl 2-[[2-oxo-1-(2-oxo-2-phenylmethoxyethyl)-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate |
InChI |
InChI=1S/C31H34N2O5/c1-2-37-31(36)27(19-17-23-11-5-3-6-12-23)32-26-20-18-25-15-9-10-16-28(25)33(30(26)35)21-29(34)38-22-24-13-7-4-8-14-24/h3-16,26-27,32H,2,17-22H2,1H3 |
InChI Key |
WXEMOVJWLYJZTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.